

The Pharmacokinetic Profile of SHR1653 in Rodents: A Technical Overview

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Compound of Interest		
Compound Name:	SHR1653	
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This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic (PK) profile of **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist, in rodent models. Developed by Jiangsu Hengrui Medicine Co., Ltd., **SHR1653** has been investigated for its potential in treating central nervous system (CNS)-related conditions such as premature ejaculation, with a key focus on its ability to penetrate the blood-brain barrier.[1][2][3]

Executive Summary

SHR1653 is an oxytocin receptor (OTR) antagonist with high potency and selectivity.[1][2][3] Preclinical studies in rodents have demonstrated that SHR1653 possesses a favorable pharmacokinetic profile, characterized by good stability in liver microsomes across different species, including rats.[1] A notable feature of SHR1653 is its enhanced blood-brain barrier (BBB) penetration compared to earlier compounds in its class.[1][2][3] This attribute is considered advantageous for its potential therapeutic applications in CNS-related disorders.[1] [2][3]

Pharmacokinetic Parameters in Rats

While a complete dataset of all pharmacokinetic parameters for **SHR1653** is not publicly available, key data from a study by Li et al. (2019) provides valuable insights into its disposition in rats. The following table summarizes the available in vivo pharmacokinetic data for **SHR1653** and related compounds in rats.



Table 1: Rat Pharmacokinetic Parameters of SHR1653 and Related Compounds[1]

Compound	Dose (mg/kg, i.v.)	CI (mL/min/kg)
SHR1653	1	4.3 (predicted human)
13	1	25.3
15	1	45.2
23	1	18.7

Note: The clearance (CI) for **SHR1653** is a predicted human value based on allometric scaling from preclinical species. The table includes data for related compounds (13, 15, and 23) from the same study to provide context on the optimization process.

In Vitro Metabolic Stability

The metabolic stability of **SHR1653** was assessed in liver microsomes from multiple species, including rats. These in vitro assays are crucial for predicting the in vivo clearance of a drug.

Table 2: In Vitro Stability of **SHR1653** in Liver Microsomes[1]

Species	Stability
Rat	Stable
Dog	Stable
Human	Stable

The stability of **SHR1653** in liver microsomes across these species is indicative of a potentially low clearance and a longer half-life in vivo.[1]

Blood-Brain Barrier Penetration in Rats

A critical aspect of the preclinical evaluation of **SHR1653** was its ability to cross the blood-brain barrier. This was assessed in a rat model, and the unbound brain-to-plasma concentration ratio (Kp,uu) was determined.



Table 3: Blood-Brain Barrier Penetration of **SHR1653** in Rats[1]

Compound	Kp,uu
SHR1653	0.188
IX-01	0.064

SHR1653 demonstrated a three-fold improvement in brain penetration compared to the reference compound IX-01, highlighting its potential for CNS-targeted therapies.[1]

Experimental Protocols In Vivo Pharmacokinetic Studies in Rats

While the detailed protocol for the comprehensive PK study in rats is not fully described in the available literature, a standard methodology for such a study would typically involve the following steps:

- Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
- Drug Administration: SHR1653 is administered intravenously (i.v.) via the tail vein to determine clearance and volume of distribution. For oral bioavailability, the compound is administered via oral gavage.
- Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.
- Sample Processing: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of SHR1653 in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters like clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).



Liver Microsome Stability Assay

The in vitro metabolic stability of **SHR1653** was likely determined using the following protocol:

- Incubation: SHR1653 is incubated with liver microsomes from different species (rat, dog, human) in the presence of NADPH (a cofactor for metabolic enzymes).
- Time Points: Aliquots of the incubation mixture are taken at various time points.
- Reaction Quenching: The metabolic reaction is stopped by adding a suitable solvent (e.g., acetonitrile).
- Analysis: The concentration of the remaining parent compound (SHR1653) at each time point is determined by LC-MS/MS.
- Data Analysis: The rate of disappearance of SHR1653 is used to calculate the in vitro halflife and intrinsic clearance.

Rat Blood-Brain Barrier (BBB) Penetration Study

The Kp,uu value for **SHR1653** was determined to assess its brain exposure. The typical experimental workflow is as follows:

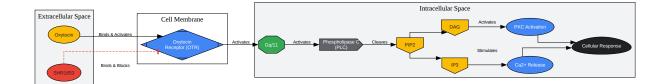
- Dosing: Rats are administered SHR1653.
- Sample Collection: At a specific time point after dosing, blood and brain tissue are collected.
- Homogenization: The brain tissue is homogenized.
- Concentration Measurement: The total concentration of SHR1653 in plasma and brain homogenate is measured by LC-MS/MS.
- Protein Binding Assessment: The unbound fraction of SHR1653 in both plasma and brain tissue is determined using techniques like equilibrium dialysis.
- Kp,uu Calculation: The unbound brain-to-plasma concentration ratio is calculated using the total concentrations and the unbound fractions.

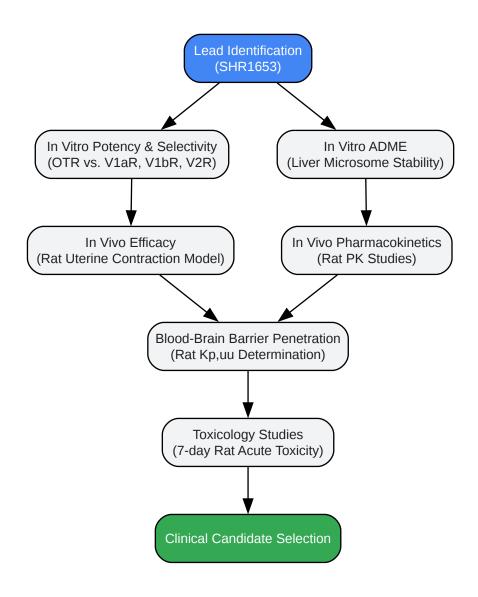


Visualizations Signaling Pathway of SHR1653

SHR1653 acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, oxytocin, to OTR typically initiates a signaling cascade. **SHR1653** blocks this activation.







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